molecular formula C6H6F8O4S B3040729 Bis(2,2,3,3-tetrafluoropropyl) sulphate CAS No. 232602-76-5

Bis(2,2,3,3-tetrafluoropropyl) sulphate

Cat. No. B3040729
CAS RN: 232602-76-5
M. Wt: 326.16 g/mol
InChI Key: BWNNKSVRTCALAX-UHFFFAOYSA-N
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Description

“Bis(2,2,3,3-tetrafluoropropyl) sulphate” is a chemical compound with the molecular formula C6H6F8O4S . It has a molecular weight of 326.16 .


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 90-91/0.8mm . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Bis(2,2,3,3-tetrafluoropropyl) sulphate has been used in various scientific research applications, including as a reagent in organic synthesis, as a surfactant in emulsion polymerization, and as a stabilizer in the production of fluorinated polymers. This compound has also been used as a catalyst in the synthesis of cyclic carbonates and as a fluorinating agent in the synthesis of fluorinated compounds. This compound has been shown to have potential applications in the fields of materials science, organic chemistry, and catalysis.

Mechanism of Action

The mechanism of action of Bis(2,2,3,3-tetrafluoropropyl) sulphate is not fully understood, but it is believed to involve the formation of a reactive intermediate that can react with nucleophiles, such as water or alcohols. This reaction can lead to the formation of a fluorinated alcohol or ether, which can then be used in various organic synthesis reactions. This compound has also been shown to have potential as a fluorinating agent, as it can react with various organic compounds to introduce fluorine atoms.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not considered to be a significant health hazard. However, it can cause skin and eye irritation and should be handled with care. This compound has been shown to have potential as a therapeutic agent, as it can inhibit the growth of cancer cells and has anti-inflammatory properties. This compound has also been shown to have potential as a contrast agent in medical imaging, as it can enhance the signal intensity of magnetic resonance imaging (MRI) scans.

Advantages and Limitations for Lab Experiments

Bis(2,2,3,3-tetrafluoropropyl) sulphate has several advantages for use in lab experiments, including its high reactivity, low toxicity, and ease of handling. This compound can also be easily synthesized using commercially available reagents. However, this compound has several limitations, including its high cost and limited availability. This compound can also be difficult to handle due to its highly reactive nature, and care must be taken to avoid exposure to skin and eyes.

Future Directions

There are several potential future directions for research on Bis(2,2,3,3-tetrafluoropropyl) sulphate. One area of research could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research could focus on the development of new applications for this compound, such as in the production of fluorinated polymers or as a therapeutic agent for cancer treatment. Additionally, research could focus on the mechanism of action of this compound and its potential as a fluorinating agent for organic synthesis reactions.

Safety and Hazards

“Bis(2,2,3,3-tetrafluoropropyl) sulphate” is classified as an irritant . Further safety and hazard information is not available in the resources I have.

properties

IUPAC Name

bis(2,2,3,3-tetrafluoropropyl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F8O4S/c7-3(8)5(11,12)1-17-19(15,16)18-2-6(13,14)4(9)10/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNNKSVRTCALAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OS(=O)(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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